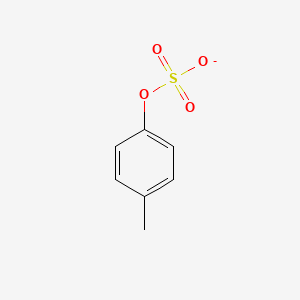
Sulfate de p-crésol
Vue d'ensemble
Description
Sulfate de p-tolyle: est un composé organique dérivé du toluène, où un groupe sulfate est lié à la position para du cycle toluénique. Ce composé est reconnu pour ses applications en synthèse organique et en tant qu'intermédiaire dans diverses réactions chimiques.
Applications De Recherche Scientifique
Chimie:
- Utilisé comme réactif en synthèse organique pour la préparation d'autres composés chimiques.
- Agit comme intermédiaire dans la synthèse de colorants et de produits pharmaceutiques .
Biologie et médecine:
- Le sulfate de p-tolyle est étudié pour son rôle de métabolite dans le corps humain, en particulier en relation avec le microbiote intestinal et son impact sur la maladie rénale chronique .
Industrie:
- Utilisé dans la production de tensioactifs et de détergents.
- Employé dans la fabrication de polymères et de résines .
5. Mécanisme d'action
Mécanisme:
- Le sulfate de p-tolyle exerce ses effets principalement grâce à sa capacité à agir comme groupe partant dans les réactions de substitution nucléophile. Cette propriété le rend précieux en synthèse organique .
Cibles moléculaires et voies métaboliques:
Mécanisme D'action
Target of Action
p-Cresol sulfate, also known as p-cresyl sulfate, is a protein-bound uremic toxin . It is a metabolite of anaerobic bacteria that biotransform the amino acids tyrosine and phenylalanine . , and it has been suggested that it may have a role in inducing oxidative stress and inflammation.
Mode of Action
p-Cresol sulfate interacts with its targets by inducing oxidative stress and inflammation . It has been suggested that p-Cresol sulfate can induce white blood cell oxidative stress, increasing free radical production . It can also stimulate the release of endothelial microparticles and induce oxidative stress in endothelial cells and vascular smooth muscle cells .
Biochemical Pathways
p-Cresol sulfate is a product of tyrosine fermentation by bacteria of the Coriobacteriaceae or Clostridium genera . It is then sulfated by the host’s cells . Through portal circulation, p-Cresol reaches the liver where it is bio-transformed by sulfotransferase into p-Cresyl sulfate . In healthy individuals, more than 99% of p-Cresol sulfate is bound to albumin .
Pharmacokinetics
p-Cresol sulfate is absorbed across the respiratory and gastrointestinal tract and through the intact skin . It is mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine . At physiological pH, the conjugated metabolites are ionized to a greater extent than the parent compound, which reduces renal reabsorption and increases elimination with the urine . In addition to urinary excretion, p-Cresol sulfate is excreted in the bile, but most undergoes enterohepatic circulation .
Result of Action
The molecular and cellular effects of p-Cresol sulfate’s action include the induction of oxidative stress and inflammation . It can stimulate the release of endothelial microparticles and induce oxidative stress in endothelial cells and vascular smooth muscle cells . It can also activate NADPH oxidase, produce ROS, promote myocardial cell apoptosis, and cause cardiac diastolic dysfunction .
Action Environment
The action of p-Cresol sulfate can be influenced by environmental factors such as the presence of certain bacteria in the gut that can metabolize tyrosine to produce p-Cresol . In patients with chronic kidney disease, the accumulation of p-Cresol sulfate can be higher due to decreased renal function . This can potentially lead to higher levels of oxidative stress and inflammation, and thus more severe effects .
Safety and Hazards
Orientations Futures
Urinary p-cresol sulfate may function as a sensitive and convenient therapeutic indicator on the effectiveness of antibiotics and fecal microbiota transplantation (FMT) for the desired manipulation of gut microbiota in human patients . The gut microbiota could be a future target to decrease pCS levels and its toxicity, even at earlier stages of CKD, aiming at slowing down the progression of the disease and decreasing the cardiovascular burden .
Analyse Biochimique
Biochemical Properties
p-Cresol sulfate plays a crucial role in biochemical reactions, particularly in the context of chronic kidney disease. It is derived from the metabolism of tyrosine and phenylalanine in the liver. The compound interacts with various enzymes and proteins, including sulfotransferases, which catalyze the sulfation process. p-Cresol sulfate is also known to bind to serum albumin, affecting its transport and distribution in the body .
Cellular Effects
p-Cresol sulfate has significant effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, p-Cresol sulfate has been shown to increase the migration and proliferation of vascular smooth muscle cells, contributing to the development of atherosclerosis. Additionally, it can induce oxidative stress and inflammation in endothelial cells, leading to endothelial dysfunction .
Molecular Mechanism
The molecular mechanism of p-Cresol sulfate involves its binding interactions with biomolecules and its ability to modulate enzyme activity. p-Cresol sulfate binds to serum albumin, which affects its distribution and bioavailability. It also inhibits the activity of certain enzymes, such as endothelial nitric oxide synthase, leading to reduced nitric oxide production and impaired vascular function. Furthermore, p-Cresol sulfate can activate pro-inflammatory pathways, resulting in increased expression of inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of p-Cresol sulfate can change over time. The compound is relatively stable, but its degradation can occur under certain conditions. Long-term exposure to p-Cresol sulfate has been shown to have detrimental effects on cellular function, including increased oxidative stress and inflammation. In vitro and in vivo studies have demonstrated that prolonged exposure to p-Cresol sulfate can lead to chronic inflammation and tissue damage .
Dosage Effects in Animal Models
The effects of p-Cresol sulfate vary with different dosages in animal models. At low doses, p-Cresol sulfate may have minimal effects, but at higher doses, it can induce toxic and adverse effects. For example, high doses of p-Cresol sulfate have been shown to increase the area of aortic atherosclerotic plaques in nephrectomized mice. Additionally, high doses can lead to increased oxidative stress, inflammation, and tissue damage .
Metabolic Pathways
p-Cresol sulfate is involved in several metabolic pathways, primarily related to the metabolism of tyrosine and phenylalanine. The compound is formed through the action of sulfotransferases, which catalyze the transfer of a sulfate group to p-Cresol. p-Cresol sulfate can also affect metabolic flux and metabolite levels, particularly in the context of chronic kidney disease, where its accumulation can lead to metabolic imbalances .
Transport and Distribution
p-Cresol sulfate is transported and distributed within cells and tissues through its interaction with serum albumin. The binding of p-Cresol sulfate to albumin affects its bioavailability and distribution in the body. Additionally, p-Cresol sulfate can interact with various transporters and binding proteins, influencing its localization and accumulation in different tissues .
Subcellular Localization
The subcellular localization of p-Cresol sulfate is primarily influenced by its binding to serum albumin and other transport proteins. This binding directs p-Cresol sulfate to specific compartments or organelles within the cell. The compound’s activity and function can be affected by its localization, with potential impacts on cellular processes such as oxidative stress and inflammation .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles:
Synthèse en laboratoire: Le sulfate de p-tolyle peut être synthétisé en faisant réagir du chlorure de p-toluènesulfonyle avec une base telle que l'hydroxyde de potassium.
Production industrielle: À l'échelle industrielle, le sulfate de p-tolyle est produit par sulfonation du toluène à l'aide de trioxyde de soufre ou d'oléum, suivie d'une neutralisation avec une base comme l'hydroxyde de potassium.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le sulfate de p-tolyle peut subir des réactions d'oxydation pour former des acides sulfoniques ou des sulfonates.
Réduction: La réduction du sulfate de p-tolyle peut conduire à la formation de dérivés du toluène.
Substitution: Il peut participer à des réactions de substitution nucléophile où le groupe sulfate est remplacé par d'autres nucléophiles.
Réactifs et conditions courants:
Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.
Substitution: Des bases comme l'hydroxyde de sodium ou l'hydroxyde de potassium sont couramment utilisées dans les réactions de substitution.
Produits principaux:
Oxydation: Acides sulfoniques ou sulfonates.
Réduction: Dérivés du toluène.
Substitution: Divers toluènes substitués en fonction du nucléophile utilisé.
Comparaison Avec Des Composés Similaires
Composés similaires:
Acide p-toluènesulfonique: Similaire en structure mais diffère par ses propriétés acides et ses applications.
Sulfate de p-crésol: Un autre dérivé sulfate du toluène, connu pour son rôle de toxine urémique.
Unicité:
Propriétés
IUPAC Name |
(4-methylphenyl) hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4S/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNAKZGUSRVWRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404921 | |
| Record name | p-Cresol sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | p-Cresol sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011635 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3233-58-7 | |
| Record name | p-Cresol sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Cresol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Cresol sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-CRESOL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56M34ZQY1S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | p-Cresol sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011635 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does p-cresyl sulfate interact with cells and tissues?
A1: p-Cresyl sulfate can directly bind to and activate the epidermal growth factor receptor (EGFR) in renal cells. [] This interaction triggers downstream signaling pathways, ultimately leading to increased expression of matrix metalloproteinases 2 and 9. [] This process contributes to kidney tissue remodeling and potential damage. []
Q2: What is the impact of p-cresyl sulfate on endothelial cells?
A2: Research indicates p-cresyl sulfate induces the shedding of endothelial microparticles from human umbilical vein endothelial cells. [] This effect is mediated through Rho kinase activation and contributes to endothelial dysfunction, a key factor in cardiovascular disease. []
Q3: Does p-cresyl sulfate affect mitochondrial function?
A3: Yes, both in vitro and in vivo studies demonstrate that p-cresyl sulfate impairs mitochondrial dynamics and function. [] It promotes mitochondrial fission, reduces mitochondrial mass through autophagy activation, and disrupts aerobic and anaerobic metabolism. [] These effects contribute to cellular damage and disease progression.
Q4: What is the molecular formula and weight of p-cresyl sulfate?
A4: p-Cresyl sulfate has the molecular formula C7H8O4S and a molecular weight of 188.2 g/mol. []
Q5: How can p-cresyl sulfate be unambiguously characterized?
A5: Mass spectrometry, while useful, cannot differentiate p-cresyl sulfate from its structural isomer, 2-hydroxy-5-methylbenzenesulfonic acid. [] Unambiguous characterization requires a combination of techniques, including nuclear magnetic resonance (NMR) spectroscopy and biomimetic synthesis. []
A5: The provided research articles do not delve into the material compatibility and stability or catalytic properties of p-cresyl sulfate. These areas might require further investigation.
A5: The provided research articles do not cover computational chemistry modeling or structure-activity relationship studies on p-cresyl sulfate. Further research is needed in these areas.
A5: The provided research articles primarily focus on the biological effects and clinical implications of p-cresyl sulfate. Information on its stability, formulation, SHE regulations, or comprehensive pharmacokinetic and pharmacodynamic properties is limited and requires further investigation.
Q6: What models are used to study p-cresyl sulfate's effects?
A9: In vitro studies utilize cultured human proximal renal tubular cells and human umbilical vein endothelial cells to investigate the direct effects of p-cresyl sulfate on cellular function. [, ] Animal models, such as adenine-induced renal failure mice, are employed to understand the systemic effects of p-cresyl sulfate and potential therapeutic interventions. []
A6: The provided research articles do not discuss any resistance mechanisms or cross-resistance related to p-cresyl sulfate. This area might require further exploration.
Q7: Is p-cresyl sulfate toxic? What are the potential long-term effects?
A11: While not a drug, p-cresyl sulfate, as a uremic toxin, exhibits toxicological effects. It contributes to oxidative stress, depletes glutathione levels, and promotes necrosis in liver cells (HepaRG). [] In CKD patients, elevated p-cresyl sulfate levels are associated with increased risks of cardiovascular events, kidney disease progression, and all-cause mortality. [, , ] Long-term exposure potentially exacerbates these conditions.
A7: The provided research articles mainly focus on understanding the biological effects of p-cresyl sulfate and its clinical implications in CKD. There's limited information regarding specific drug delivery and targeting strategies or the use of p-cresyl sulfate as a biomarker or diagnostic tool.
Q8: How is p-cresyl sulfate measured in biological samples?
A13: Several methods are used to quantify p-cresyl sulfate in biological samples like serum and urine. These include high-performance liquid chromatography (HPLC), [, , , ], liquid chromatography-mass spectrometry (LC-MS/MS), [, , ], and enzyme immunoassay. [] The choice of method depends on factors like sensitivity, specificity, and availability.
A8: The provided research articles focus on p-cresyl sulfate's role as a uremic toxin, primarily investigating its production, accumulation, and biological effects. There's limited discussion regarding the analytical method validation, quality control, immunogenicity, drug interactions, or biocompatibility of p-cresyl sulfate.
A8: The provided articles concentrate on understanding the biological and clinical significance of p-cresyl sulfate in CKD. Information on alternatives, recycling, waste management, or specific research infrastructure related to p-cresyl sulfate is not extensively discussed.
Q9: What is the historical context of p-cresyl sulfate research?
A16: Research on p-cresyl sulfate began with the recognition of its accumulation in patients with chronic kidney disease. [] Early studies identified it as a protein-bound uremic retention solute originating from intestinal bacterial protein fermentation. [, ] Over time, research expanded to explore its association with cardiovascular complications, [, , ], CKD progression, [, ] and other adverse outcomes. [, ]
Q10: How has p-cresyl sulfate research fostered cross-disciplinary collaborations?
A17: The study of p-cresyl sulfate necessitates a multidisciplinary approach involving nephrologists, cardiologists, microbiologists, and analytical chemists. This collaborative effort has deepened the understanding of the gut-kidney axis and its implications in CKD. [, , ]
Q11: Are there any pharmacological interventions that target p-cresyl sulfate?
A20: While not directly targeting p-cresyl sulfate, the oral adsorbent AST-120 has been shown to reduce both total and free forms of p-cresyl sulfate in chronic dialysis patients. [] Additionally, canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, reduced plasma p-cresyl sulfate levels in a CKD mouse model, possibly by altering the intestinal microbiota composition and promoting bacterial carbohydrate fermentation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




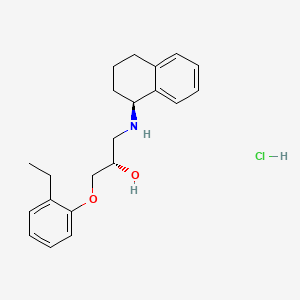
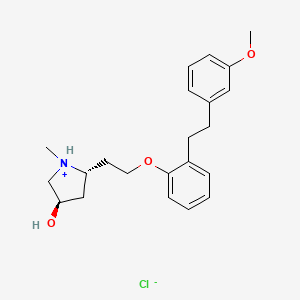
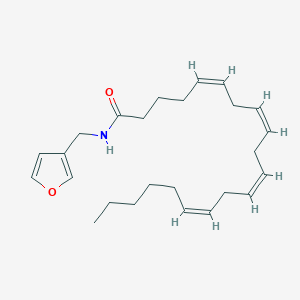

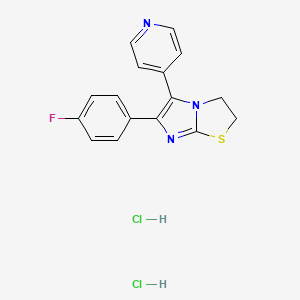
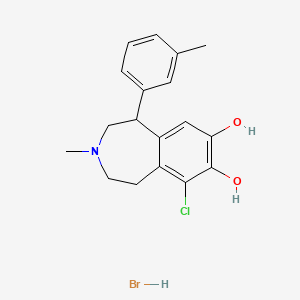
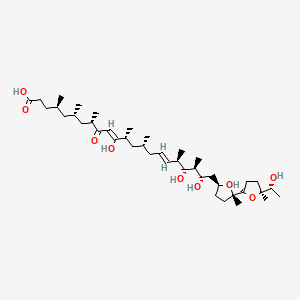
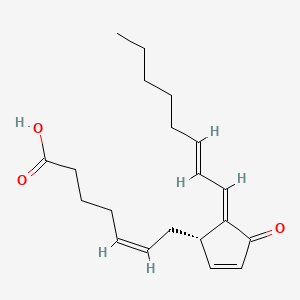
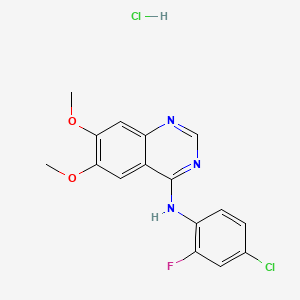
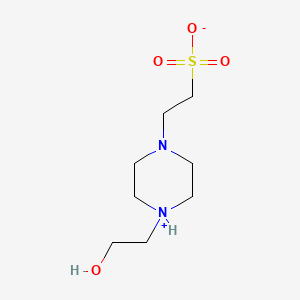
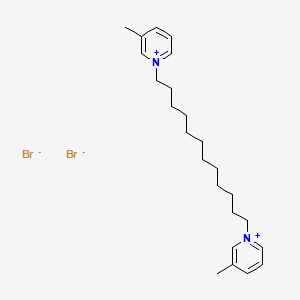
![1-(1-methoxybutan-2-yl)-N-(4-methoxy-2-methylphenyl)-6-methyltriazolo[4,5-c]pyridin-4-amine](/img/structure/B1663702.png)
